2-Bromo-6-fluorophenylisothiocyanate
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Overview
Description
2-Bromo-6-fluorophenylisothiocyanate is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.08 g/mol . It is characterized by the presence of bromine, fluorine, and isothiocyanate functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Bromo-6-fluorophenylisothiocyanate typically involves the reaction of 2-bromo-6-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-bromo-6-fluoroaniline
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-Bromo-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common reagents used in these reactions include bases, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can be useful in studying protein function and interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
2-Bromo-6-fluorophenylisothiocyanate can be compared with other isothiocyanate compounds, such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, their reactivity and applications can differ based on the substituents attached to the benzene ring. For example:
Phenyl Isothiocyanate: Commonly used in peptide sequencing (Edman degradation).
Benzyl Isothiocyanate: Known for its anticancer properties and use in biological studies.
The presence of bromine and fluorine in this compound imparts unique reactivity and properties, making it distinct from other isothiocyanate compounds.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAYGHYSTSUSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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